3-Tetradecylthiophene

Descripción

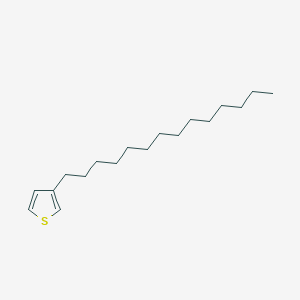

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-tetradecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h15-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEIOINMYGTXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-67-7 | |

| Record name | Thiophene, 3-tetradecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50565159 | |

| Record name | 3-Tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110851-66-6 | |

| Record name | 3-Tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Functionalization of 3 Tetradecylthiophene

Precursor Synthesis and Purification Techniques

The synthesis of the 3-tetradecylthiophene monomer is the foundational step in producing P3TDT. The quality of the monomer directly impacts the structural perfection and, consequently, the performance of the final polymer.

The attachment of the long alkyl chain to the thiophene (B33073) ring is typically achieved through cross-coupling reactions, with Grignard-based methods being the most prominent.

The most common and well-established method for synthesizing this compound involves a nickel-catalyzed Kumada cross-coupling reaction. This approach utilizes a Grignard reagent, which acts as a nucleophilic source of the tetradecyl group. google.comwikipedia.orgorganic-chemistry.org

The process begins with the formation of the Grignard reagent, tetradecylmagnesium bromide. This is prepared by reacting 1-bromotetradecane (B124005) with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). google.compressbooks.pub A crystal of iodine is often added to activate the magnesium surface. The reaction is gently refluxed to ensure the complete formation of the organomagnesium compound. google.com

In a separate vessel, 3-bromothiophene (B43185) is dissolved in anhydrous THF along with a nickel catalyst. A common catalyst for this coupling is [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂). google.com The previously prepared tetradecylmagnesium bromide solution is then added dropwise to the 3-bromothiophene solution. The reaction mixture is stirred, and upon completion, it is quenched, typically with an acidic solution, and the organic product is extracted. google.comntu.edu.tw

Table 1: Typical Reaction Parameters for Grignard-based Synthesis of this compound

| Parameter | Value/Compound | Purpose |

|---|---|---|

| Alkyl Halide | 1-bromotetradecane | Source of the tetradecyl side chain. google.com |

| Metal | Magnesium turnings | To form the Grignard reagent. google.compressbooks.pub |

| Thiophene Source | 3-bromothiophene | The heterocyclic core. google.com |

| Catalyst | Ni(dppe)Cl₂ | To facilitate the C-C bond formation. google.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | To dissolve reactants and stabilize the Grignard reagent. google.comlibretexts.org |

While Grignard-based Kumada coupling is prevalent, other methods can be employed to achieve high-purity this compound. One alternative involves the use of highly reactive "Rieke zinc". wikipedia.orgriekemetals.com In a procedure analogous to the Rieke method for polymerization, an organozinc compound of tetradecane (B157292) could be formed and coupled with 3-bromothiophene, often providing higher reactivity and tolerance to certain functional groups. wikipedia.orgnih.gov

Another approach to enhance purity and control is through modifications of the coupling partners. For instance, instead of 3-bromothiophene, other 3-halothiophenes could be used, potentially altering reaction kinetics and selectivity. Furthermore, alternative catalysts, such as other nickel or palladium phosphine (B1218219) complexes, can be explored to optimize yield and minimize side reactions. nih.gov Direct arylation polymerization techniques, though typically used for polymerization, hint at alternative C-H activation strategies that could potentially be adapted for monomer synthesis, coupling a tetradecyl-bearing compound directly with thiophene's C-H bond, thus avoiding the halogenated thiophene precursor. doi.org

Purification of the this compound monomer is critical for successful polymerization. Impurities can terminate the polymer chain growth or introduce defects into the polymer backbone. Standard organic chemistry purification techniques are employed:

Distillation: Vacuum distillation is highly effective for separating the liquid this compound from non-volatile impurities and any remaining high-boiling-point starting materials.

Column Chromatography: Silica gel chromatography can be used to separate the product from byproducts with different polarities. A non-polar eluent, such as hexanes, is typically used.

Washing and Extraction: The crude product is typically washed with water and brine to remove inorganic salts and water-soluble impurities. An acidic wash can remove residual magnesium compounds, and a basic wash can remove acidic byproducts.

The precursors, such as 1-bromotetradecane and 3-bromothiophene, must also be pure. They are often purified by distillation before use. All glassware must be rigorously dried, and reactions are run under an inert atmosphere (e.g., argon or nitrogen) because Grignard reagents and many catalysts are sensitive to moisture and oxygen. google.comlibretexts.org

Synthesis of this compound Monomer

Polymerization Techniques for Poly(this compound) (P3TDT)

The synthesis of poly(3-alkylthiophene)s, including P3TDT, can be accomplished through various methods. wikipedia.org However, for applications in electronics, achieving a high degree of regioregularity—specifically, a high percentage of head-to-tail (HT) couplings—is essential for promoting polymer chain planarity and efficient charge transport. nih.govcmu.edu

Several transition-metal-catalyzed cross-coupling polymerizations have been developed to produce highly regioregular P3TDT. These methods are often referred to as "living" or "quasi-living" polymerizations because they exhibit characteristics of chain-growth mechanisms, allowing for control over molecular weight and the synthesis of block copolymers. researchgate.net

Key Regioregular Polymerization Methods:

Grignard Metathesis (GRIM) Polymerization: This is one of the most widely used methods for synthesizing regioregular poly(3-alkylthiophene)s. cmu.eduspiedigitallibrary.orgtdl.org The process starts with 2,5-dibromo-3-tetradecylthiophene (B1434748). This monomer undergoes a bromine-magnesium exchange upon treatment with an alkyl Grignard reagent (e.g., methylmagnesium chloride), forming a mixture of magnesiated isomers. cmu.edu A nickel catalyst, typically Ni(dppp)Cl₂, is then added. The catalyst selectively polymerizes the less sterically hindered 2-bromo-5-magnesio-3-tetradecylthiophene isomer, leading to a polymer with very high head-to-tail content (>98%). cmu.educmu.edu This method is also known as Kumada Catalyst-Transfer Polycondensation (KCTP) and proceeds via a chain-growth mechanism where the catalyst "walks" along the growing polymer chain. researchgate.netnih.gov

Rieke Zinc Method: This method involves the use of highly reactive Rieke zinc (Zn*). wikipedia.org The Rieke zinc undergoes a selective oxidative addition to 2,5-dibromo-3-tetradecylthiophene to form a stable organozinc intermediate, 2-bromo-5-(bromozincio)-3-tetradecylthiophene. cmu.eduresearchgate.net This intermediate is then polymerized using a nickel or palladium catalyst to yield a highly regioregular polymer. cmu.eduresearchgate.net The Rieke method avoids the need for cryogenic temperatures that are sometimes required in other synthetic routes. tdl.org

McCullough Method: This was the first method developed for the synthesis of highly regioregular poly(3-alkylthiophene)s. nih.govcmu.edu It involves the lithiation of 2-bromo-3-tetradecylthiophene (B1445339) at a low temperature using a strong base like lithium diisopropylamide (LDA). This is followed by transmetalation with a magnesium salt (e.g., MgBr₂·Et₂O) to generate the Grignard intermediate, 2-bromo-5-(bromomagnesio)-3-tetradecylthiophene. cmu.edu Subsequent polymerization with a nickel catalyst like Ni(dppp)Cl₂ produces the HT-coupled polymer. cmu.edutdl.org

Table 2: Comparison of Regioregular Polymerization Methods for P3ATs (Applicable to P3TDT)

| Method | Monomer | Reagents | Catalyst | Key Features |

|---|---|---|---|---|

| GRIM / KCTP | 2,5-Dibromo-3-tetradecylthiophene | Alkyl Grignard Reagent (e.g., CH₃MgCl) | Ni(dppp)Cl₂ | Room temperature, large-scale synthesis, quasi-living mechanism. cmu.edutdl.org |

| Rieke Zinc | 2,5-Dibromo-3-tetradecylthiophene | Rieke Zinc (Zn*) | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Forms a stable organozinc intermediate, avoids cryogenic temperatures. cmu.eduresearchgate.net |

| McCullough | 2-Bromo-3-tetradecylthiophene | LDA, MgBr₂·Et₂O | Ni(dppp)Cl₂ | First method for high regioregularity, requires cryogenic temperatures. cmu.edutdl.org |

Regiorandom Polymerization Approaches

In contrast to regioregular polymers, regiorandom polymers contain a mix of head-to-tail, head-to-head, and tail-to-tail linkages. nih.gov This structural irregularity disrupts the planarity of the polymer backbone and hinders close packing, which generally leads to lower charge carrier mobilities and electrical conductivity compared to their regioregular counterparts. nih.govwikipedia.org

However, regiorandom polymers can offer advantages in terms of processability and mechanical flexibility. nii.ac.jp The amorphous nature resulting from the random couplings can lead to better solubility in organic solvents. nii.ac.jp For instance, non-regiocontrolled poly(3-hexylthiophene) (NR-P3HT) has been shown to be more easily oriented in thin films compared to its regioregular equivalent due to reduced alkyl chain interdigitation. nii.ac.jp The synthesis of regiorandom poly(this compound) can be achieved through methods like ferric chloride (FeCl₃) oxidative polymerization, which typically does not provide control over the regiochemistry of the monomer coupling. nii.ac.jp

Emulsion and Dispersion Polymerization Techniques for Nanoparticles

Emulsion and dispersion polymerization are powerful techniques for producing polymer nanoparticles with controlled size and morphology. google.comgoogle.com These methods are particularly valuable for creating aqueous dispersions of conjugated polymers, which can be advantageous for certain processing and application requirements. nih.gov

In emulsion polymerization , monomers are polymerized in an emulsion, which typically consists of the monomer, a solvent, a surfactant, and a continuous phase (usually water). mdpi.compolympart.ir The polymerization is initiated in the aqueous phase, and polymer particles are formed within micelles. rroij.com This technique can be adapted for cross-coupling reactions like Suzuki or Stille polymerization to synthesize conjugated polymer nanoparticles. google.com Key components include a catalyst (e.g., Pd(PPh₃)₄), an organic solvent for the monomers (e.g., chlorobenzene), and a surfactant (e.g., sodium dodecyl sulfate). google.com

Dispersion polymerization is another method to produce polymer nanoparticles. researchgate.net In this technique, the polymerization is carried out in a medium in which the monomer is soluble, but the resulting polymer is not. A stabilizer is used to prevent the aggregation of the precipitating polymer particles. This method has been used to synthesize photoluminescent polymer particles. researchgate.net

Both techniques offer a route to nanoparticles of this compound-containing polymers with particle sizes typically under 400 nm. google.comgoogle.com

| Technique | Description | Key Components | Source |

| Emulsion Polymerization | Polymerization within micelles in an aqueous emulsion. | Monomer, solvent, surfactant, initiator, water. | mdpi.compolympart.irrroij.com |

| Dispersion Polymerization | Polymerization in a solvent where the monomer is soluble but the polymer is not. | Monomer, solvent, stabilizer, initiator. | researchgate.netharvard.edu |

| Miniemulsion Polymerization | A variation of emulsion polymerization using a co-stabilizer and high shear to create smaller monomer droplets. | Monomer, co-stabilizer, surfactant, initiator, water. | mdpi.comrroij.com |

Post-Polymerization Functionalization and Derivatization

Post-polymerization functionalization is a strategic approach to introduce new functional groups onto a pre-existing polymer backbone. cmu.edu This method offers several advantages, including the ability to incorporate functionalities that might not be compatible with the initial polymerization conditions and the capability to characterize the base polymer before modification. cmu.edu

Various chemical strategies can be employed for post-polymerization modification. For example, polymers with reactive side chains can be synthesized and subsequently modified. One common approach involves "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which are highly efficient and tolerant of a wide range of functional groups. cmu.edu Another strategy is the modification of polymers containing hydroxyl groups through esterification reactions. cmu.edu For polythiophenes, functionalization can be achieved by introducing reactive groups onto the thiophene ring that can be later modified. For instance, polymers with alkene-functionalized side chains can undergo thiol-ene "click" chemistry to attach various moieties, thereby tuning the polymer's properties like solubility, conductivity, and wettability. rsc.org This approach allows for the creation of a diverse library of functional polymers from a single parent polymer, providing a versatile platform for material design. rsc.orgmdpi.comnih.gov

Chemical Modification of the Thiophene Backbone

Modification of the thiophene ring of this compound is critical for tuning the electronic properties and enabling polymerization. Key positions for functionalization on the thiophene backbone are the C2 and C5 positions, which are highly reactive.

One fundamental modification is halogenation . The 2-position of the thiophene ring can be selectively halogenated. For instance, direct iodination of this compound using iodine and periodic acid in a solvent mixture can produce 2-iodo-3-tetradecylthiophene in high yield. rsc.org Similarly, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) to yield 2-bromo-3-tetradecylthiophene.

These halogenated derivatives are crucial intermediates for subsequent cross-coupling reactions, which allow for the extension of the conjugated system. Palladium-catalyzed cross-coupling reactions such as Stille, Suzuki, and Kumada couplings are extensively used to form new carbon-carbon bonds at these positions. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling : This reaction couples the halogenated thiophene with an organotin compound. For example, to create polymers, 5,5'-dibromo-4,4'-ditetradecyl-2,2'-bithiophene (B6596375) can be reacted with an organostannane like 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) in the presence of a palladium catalyst. google.comorganic-chemistry.orgsynarchive.com

Suzuki Coupling : This method involves the reaction of a boronic acid or ester with the halogenated thiophene. libretexts.orgorganic-chemistry.org It is a versatile method for creating complex aryl-aryl linkages and is widely used in the synthesis of thiophene-based polymers and derivatives. rsc.orgmdpi.com

Kumada Coupling : This reaction can be used to couple two thiophene units. For instance, a Grignard reagent formed from a brominated this compound derivative can be coupled with another brominated thiophene in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org

These modifications allow for the precise construction of conjugated polymer backbones with tailored electronic and physical properties. rsc.org

Table 1: Key Reactions for Thiophene Backbone Modification

| Reaction Type | Reagents | Position(s) Functionalized | Product Type |

|---|---|---|---|

| Iodination | Iodine, Periodic Acid | C2 | 2-Iodo-3-tetradecylthiophene |

| Bromination | N-Bromosuccinimide (NBS) | C2 | 2-Bromo-3-tetradecylthiophene |

| Stille Coupling | Organostannane, Pd catalyst | C2, C5 | Oligomers, Polymers |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | C2, C5 | Biaryls, Polymers |

| Kumada Coupling | Grignard reagent, Ni/Pd catalyst | C2, C5 | Biaryls, Polymers |

End-Group Functionalization Strategies

End-group functionalization is a powerful strategy, primarily applied to polymers derived from this compound, to control their self-assembly, interface properties, and application in devices. semanticscholar.org These strategies can be broadly categorized into two approaches: functionalized initiation and post-polymerization modification. semanticscholar.org

Functionalization by Initiation : This method involves using an initiator that already contains the desired functional group. In a controlled polymerization, such as a Grignard Metathesis (GRIM) polymerization, the functional group from the initiator will be located at the α-terminus of the resulting polymer chain. cmu.edu

Post-Polymerization Modification : This is a more common approach where a pre-synthesized polymer is treated with specific reagents to introduce functionality at its chain ends (ω-terminus). cmu.edu For instance, a living polymer chain, such as poly(this compound), can be quenched with an electrophile to introduce a specific end-group. For example, reacting the living polymer end with carbon dioxide, followed by an acidic workup, can introduce a carboxylic acid end-group. researchgate.net Similarly, other functional groups like aldehydes, amines, or thiols can be introduced by reacting the living polymer with appropriate electrophilic reagents. cmu.eduresearchgate.net

These end-groups can act as anchors to surfaces, such as metal oxides in solar cells, or initiate the growth of a second block in a block copolymer, leading to materials with highly structured nanodomains. semanticscholar.orgresearchgate.net

Synthesis of this compound Derivatives

A wide array of derivatives can be synthesized from this compound to serve as monomers for advanced polymers or as components in other functional materials. biomart.cn The synthesis of these derivatives often relies on the same cross-coupling methodologies used for backbone modification.

A significant class of derivatives is oligothiophenes . For instance, 3'-alkyl-α-terthiophene derivatives, which have shown nematocidal activity, use this compound as a starting reactant. biomart.cn Another crucial derivative is the dimer, 5,5'-dibromo-4,4'-ditetradecyl-2,2'-bithiophene . This compound is synthesized by first coupling two units of 2-bromo-3-tetradecylthiophene, followed by bromination at the 5 and 5' positions. This dimer is a key monomer for the synthesis of high-performance polymers like poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT). google.comresearchgate.net

The synthesis of these derivatives is outlined in the following table, highlighting the starting materials and reaction types.

Table 2: Synthesis of Selected this compound Derivatives

| Derivative Name | Starting Material(s) | Key Reaction(s) | Application |

|---|---|---|---|

| 2-Iodo-3-tetradecylthiophene | This compound, Iodine | Iodination | Intermediate for coupling |

| 2-Bromo-3-tetradecylthiophene | This compound, NBS | Bromination | Intermediate for coupling |

| 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene | 2-Bromo-3-tetradecylthiophene | Coupling, Bromination | Monomer for pBTTT polymer |

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) | 5,5'-dibromo-4,4'-ditetradecyl-2,2'-bithiophene, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene | Stille Coupling | Organic field-effect transistors |

| 3'-Alkyl-α-terthiophene derivatives | This compound | Cross-Coupling | Nematicidal agents |

The ability to synthesize these diverse derivatives underscores the importance of this compound as a foundational molecule in the field of organic electronics and functional materials.

Molecular Structure and Morphological Control in Poly 3 Tetradecylthiophene Systems

Regioregularity and its Impact on Polymer Conformation

The polymerization of asymmetric 3-alkylthiophene monomers can result in different regiochemical linkages between the repeating units. cmu.edu These linkages are categorized as head-to-tail (HT) or 2,5' coupling, head-to-head (HH) or 2,2' coupling, and tail-to-tail (TT) or 5,5' coupling. cmu.edu Polymers with a mix of these couplings are termed irregular, while those consisting solely of HT couplings are known as regioregular. cmu.edu The degree of regioregularity has a profound impact on the polymer's ability to form well-ordered structures, which in turn dictates its electronic and photonic properties. cmu.edu

The synthesis of regioregular poly(3-alkylthiophenes) with a high percentage of HT couplings is crucial for achieving desirable material properties. cmu.edunih.gov Several synthetic methods have been developed to achieve high regioregularity, including the McCullough and Rieke methods. cmu.edu The Grignard Metathesis (GRIM) method is another effective technique that allows for the large-scale production of regioregular PATs with ≥99% HT couplings. cmu.edu

The regioregularity of PATs can be precisely determined using Nuclear Magnetic Resonance (NMR) spectroscopy. cmu.edu In the ¹H NMR spectrum of a highly regioregular PAT, the aromatic region shows a single distinct singlet, and the methylene (B1212753) region displays a clean triplet. cmu.edu Similarly, the ¹³C NMR spectrum provides a clear signature of the regiochemistry. cmu.edu

Table 1: Regiochemical Couplings in Poly(3-alkylthiophene)

| Coupling Type | Description | Impact on Polymer Structure |

|---|---|---|

| Head-to-Tail (HT) | 2,5' linkage | Promotes a planar conformation, leading to high conjugation. cmu.edu |

| Head-to-Head (HH) | 2,2' linkage | Causes steric hindrance, leading to a twisted polymer backbone. cmu.edu |

| Tail-to-Tail (TT) | 5,5' linkage | Contributes to defects in the polymer chain, reducing conjugation. cmu.edu |

Regioregularity is a key factor in controlling the conformation of the polymer backbone and the strength of interchain interactions. cmu.edunii.ac.jp Highly regioregular PATs can readily adopt a planar conformation, which maximizes the overlap of π-orbitals along the polymer backbone and enhances conjugation. cmu.edu In contrast, the presence of HH couplings in irregularly substituted polythiophenes introduces steric repulsion, forcing the thiophene (B33073) rings to twist and disrupting conjugation. cmu.edu This loss of planarity leads to a larger bandgap and diminishes the material's conductive properties. cmu.edu

The alignment of the polymer backbone is also heavily influenced by regioregularity. In regioregular polymers like poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene) (pBTTT), a derivative with a longer conjugated unit, the molecules can self-assemble into highly ordered structures. nii.ac.jpnist.gov This ordering is driven by π-π stacking interactions between adjacent polymer chains, which are facilitated by the planar backbone conformation. researchgate.net The long alkyl side chains, such as the tetradecyl group in P3TDT, can interdigitate, further promoting a well-defined lamellar packing structure. ebin.pub This ordered arrangement is critical for efficient charge transport, as it creates pathways for charge carriers to move between chains. researchgate.net Studies on similar polythiophenes have shown that a high degree of regioregularity leads to higher crystallinity and improved charge carrier mobility. nii.ac.jp

Self-Assembly and Supramolecular Architectures

The ability of regioregular P3TDT to self-assemble into well-defined supramolecular structures is a direct consequence of its molecular design. rsc.orgiupac.orgrsc.org This process is driven by non-covalent interactions, primarily π-π stacking and van der Waals forces between the alkyl side chains. rsc.org The resulting architectures can range from one-dimensional nanofibers to more complex three-dimensional networks, depending on the processing conditions. researchgate.net

In solution, P3TDT chains can self-assemble into ordered aggregates, a process that is highly dependent on solvent quality and temperature. rsc.orgresearchgate.net In poor solvents, the polymer chains tend to aggregate to minimize unfavorable interactions with the solvent, leading to the formation of various nanostructures. rsc.org The mechanism often involves the initial formation of small nuclei, which then grow into larger, more complex architectures. researchgate.net This self-assembly process can be controlled to produce specific morphologies with desired electronic and optical properties. researchgate.net

Solution-Phase Self-Assembly Mechanisms

Fibril and Nanoribbon Formation

Under specific conditions, regioregular polythiophenes are known to form fibrillar or nanoribbon-like structures. nist.govresearchgate.net For instance, the related polymer pBTTT can form terraced ribbons, which are essentially crystalline, elongated domains. nist.gov These structures are characterized by a high degree of molecular order, with the polymer backbones aligned along the length of the fibril and π-stacking occurring perpendicular to this axis. nist.gov The formation of these highly anisotropic structures is a testament to the strong directional interactions between the polymer chains. nist.gov The length of the alkyl side chain plays a significant role in the formation of these layered structures. researchgate.net

Micelle and Nanowhisker Formation

In selective solvents, where the solvent is good for the alkyl side chains but poor for the conjugated backbone, P3TDT can form micelles. researchgate.net These micelles typically consist of a crystalline core of the aggregated polymer backbones, surrounded by a corona of the solvated alkyl side chains. researchgate.net Further aggregation or controlled precipitation from solution can lead to the formation of nanowhiskers, which are crystalline, needle-like structures. researchgate.net The formation and thermal disruption of these nanowhiskers have been studied in similar poly(3-alkylthiophene) systems, providing insight into the thermodynamics of the self-assembly process. ebin.pub

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) (P3TDT) |

| Poly(3-alkylthiophene) (PAT) |

| Poly(2,5-bis(this compound-2-yl)thieno[3,2-b]thiophene) (pBTTT) |

| Poly(3-hexylthiophene) (P3HT) |

| Poly(3-butylthiophene) |

| Poly(3-octylthiophene) |

| Poly(3-dodecylthiophene) |

| 2-bromo-3-alkylthiophene |

| 2,5-dibromo-3-alkylthiophene |

| 3-alkyl-4-fluorothiophene |

| Poly(3-alkyl-4-fluoro)thiophene |

| Dodecylmagnesium bromide |

| Lithium diisopropylamide (LDA) |

| Magnesium bromide |

| Ni(dppp)Cl2 |

| Rieke zinc |

| Polystyrene |

| ortho-dichlorobenzene |

| Bromobenzene |

| Chlorobenzene |

| Chloroform (B151607) |

| para-xylene |

| Toluene |

| Anisole |

Role of Solvent-Mixture Systems in Controlled Aggregation

The aggregation of poly(3-alkylthiophenes) (P3ATs), including P3TDT, in solution is a crucial first step in determining the final morphology of thin films. The choice of solvent and the use of solvent-mixture systems play a significant role in controlling this aggregation process. The interaction between the polymer and the solvent dictates the conformation of the polymer chains in solution and the subsequent self-assembly into ordered structures.

For instance, studies on poly(3-hexylthiophene) (P3HT), a closely related and widely studied P3AT, have shown that the fraction of aggregated chains can be systematically controlled by varying the ratio of a good solvent like chloroform to a poor solvent like ethyl acetate. ep2-bayreuth.de This controlled aggregation in solution directly influences the properties of the resulting thin films. ep2-bayreuth.de The formation of aggregates in solution can serve as nucleation sites for crystallization during film formation, leading to more ordered domains and improved charge transport properties. osti.gov

The specific interactions between the solvent and the polymer are also critical. Solvents that have favorable intermolecular interactions with the polymer can promote the formation of clusters, which act as precursors to thermodynamically stable supramolecular assemblies. kuleuven.be In contrast, in the absence of such favorable interactions, kinetically favored but less stable structures may form. kuleuven.be

The dynamics of aggregation can be complex, sometimes involving a multi-step process. For some polythiophene systems in solvent/non-solvent mixtures, the self-assembly process has been observed to occur in distinct stages, starting with the formation of clusters, followed by assembly into larger structures, and finally a reorganization step to achieve better stacking. kuleuven.be

Table 1: Influence of Solvent Systems on Poly(3-alkylthiophene) Aggregation

| Solvent System | Effect on Aggregation | Reference |

| Good Solvent (e.g., Chloroform) | Promotes dissolution, coiled polymer chains. | ep2-bayreuth.de |

| Poor Solvent (e.g., Ethyl Acetate) | Induces aggregation and planarization of polymer chains. | ep2-bayreuth.de |

| Good/Poor Solvent Mixture | Allows for controlled aggregation and formation of ordered nanostructures. | researchgate.netep2-bayreuth.de |

| Thiophene/Methanol | Promotes cluster formation leading to thermodynamically stable assemblies. | kuleuven.be |

| THF/Methanol | Leads to the formation of large, kinetically favored structures that subsequently reorganize. | kuleuven.be |

Solid-State Morphological Control

The formation of a thin film from a polymer solution is a complex process involving solvent evaporation, polymer aggregation, and crystallization. The initial state of the polymer in solution, whether as individual chains or pre-formed aggregates, significantly impacts the final film morphology. osti.gov The spin-coating process, a widely used technique for fabricating thin films, often results in non-equilibrium structures with reduced order. iastate.edu

The crystallization process in thin films can be influenced by the substrate. For instance, the use of specific substrates can induce the formation of particular crystal orientations. The crystallization of semiconducting polymers typically results in a semi-crystalline morphology, consisting of ordered crystalline domains embedded within an amorphous matrix. nih.gov The size, shape, and connectivity of these crystalline domains are critical for charge transport. bohrium.com

In-situ studies of thin film formation have revealed that the process can occur in multiple steps, including initial crystallization at an interface and subsequent dissolution-recrystallization events that significantly impact the final morphology. rsc.org

Annealing is a post-deposition treatment used to improve the morphological and structural properties of polymer thin films. This can be achieved through thermal annealing (heating the film) or solvent vapor annealing (exposing the film to a solvent vapor).

Thermal Annealing: Heating a polymer film close to its melting point can induce significant changes in its morphology. umich.edu Thermal annealing promotes polymer chain mobility, allowing for reorganization into more ordered, crystalline structures. csir.co.zaresearchgate.net This increased crystallinity often leads to a coarser surface texture and the formation of larger crystalline domains. csir.co.za For poly(3-hexylthiophene), thermal annealing has been shown to enhance its self-organization capabilities, leading to a drastic increase in crystallinity. csir.co.za The process can involve the melting of smaller, less stable crystallites and their recrystallization into larger, more stable ones. umich.edu However, the effects of thermal annealing can be complex and depend on factors such as the polymer's regioregularity and the nature of the substrate. rsc.org In some cases, thermal annealing can also induce phase separation in polymer blends. frontiersin.org

Solvent Vapor Annealing (SVA): Exposing a polymer film to a solvent vapor provides another route to enhance molecular ordering. The solvent vapor plasticizes the polymer, increasing chain mobility and allowing for reorganization into more crystalline structures, similar to thermal annealing. nih.gov SVA has been shown to be effective in increasing the crystallinity and charge carrier mobility of P3HT films. nih.gov The choice of solvent and the duration of the annealing process are critical parameters that determine the final morphology. nih.gov For instance, annealing P3HT films with chloroform vapor has been found to increase the density of crystalline nanowires within the film, leading to a significant improvement in charge transport. nih.gov

Table 2: Effects of Annealing on Poly(3-alkylthiophene) Thin Film Morphology

| Annealing Method | Key Effects | Outcome | References |

| Thermal Annealing | Increases polymer chain mobility, promotes reorganization. | Enhanced crystallinity, larger crystalline domains, can induce phase separation. | umich.educsir.co.zaresearchgate.netfrontiersin.org |

| Solvent Vapor Annealing | Plasticizes the polymer, increases chain mobility. | Increased crystallinity, formation of ordered nanostructures, improved charge carrier mobility. | nih.gov |

Epitaxial growth is a powerful technique to achieve highly oriented thin films with long-range order. This process involves growing a crystalline film on a crystalline substrate, where the crystallographic orientation of the substrate directs the orientation of the deposited material.

Heteroepitaxy, the growth of one crystalline material on a different crystalline substrate, has also been demonstrated for P3ATs. For example, P3HT has been epitaxially crystallized on highly oriented polyethylene (B3416737) (PE) thin films. nih.gov The P3HT chains align parallel to the PE chains, with a specific crystal plane of P3HT in contact with the PE substrate. nih.gov This alignment is driven by a good one-dimensional lattice match between the two polymers. nih.gov Such epitaxial methods offer a pathway to fabricate large-area films with unique and highly controlled oriented structures. nih.gov The concept of epitaxy can also be extended to templated self-assembly, where topographical templates are used to guide the formation of ordered nanostructures. nih.gov

Electronic Structure and Charge Transport Phenomena in Poly 3 Tetradecylthiophene

Electronic Band Structure and Energy Levels

The arrangement and energy of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate the electronic and optical properties of P3TDT.

Determination of HOMO-LUMO Energy Levels

The energy levels of the HOMO and LUMO in conjugated polymers like P3TDT are critical parameters that influence their optoelectronic behavior. ossila.com These energy levels can be experimentally determined and theoretically calculated.

Cyclic voltammetry (CV) is a standard electrochemical technique used to estimate the HOMO and LUMO energy levels. ossila.comresearchgate.net By measuring the oxidation and reduction potentials of the polymer, one can calculate the corresponding energy levels. researchgate.net For instance, the HOMO level can be estimated from the onset of the oxidation peak, while the LUMO level can be determined from the onset of the reduction peak. core.ac.uk The difference between the HOMO and LUMO levels provides the electrochemical band gap.

UV-Vis spectroscopy is another method used to determine the optical band gap, which is the energy difference between the HOMO and LUMO. ossila.com The onset of absorption in the UV-Vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO. bilkent.edu.tr For poly(3-octylthiophene), a related poly(3-alkylthiophene), the HOMO and LUMO levels were determined to be 5.59 eV and 3.76 eV, respectively, resulting in an energy band gap of 1.83 eV. core.ac.uk Similarly, for poly(3-octadecylthiophene), the electrochemical properties showed a semi-reversible behavior with an anodic peak at 0.96V and a cathodic peak at 0.77V vs. Ag/AgNO3. researchgate.net

The HOMO and LUMO energy levels for a selection of polythiophenes are presented below:

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique |

| Polythiophene (PT) | 4.61 | 5.84 | 1.23 | Cyclic Voltammetry researchgate.net |

| Poly(3-thiophene acetic acid) (P3TAA) | 4.25 | 5.34 | 1.08 | Cyclic Voltammetry researchgate.net |

| Poly(3-octylthiophene) (P3OT) | 5.59 | 3.76 | 1.83 | Cyclic Voltammetry core.ac.uk |

Electronic Band Structure Calculations and Intermolecular Couplings

Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic band structure of polymers like P3TDT. beilstein-journals.orgresearchgate.net These calculations provide insights into the dispersion of the electronic bands and the nature of intermolecular electronic couplings.

The electronic band structure of a polymer describes the ranges of energy that an electron is allowed to have. For conjugated polymers, the valence band is formed from the HOMO levels and the conduction band from the LUMO levels of the constituent monomer units. The bandwidths of these bands are influenced by the degree of π-conjugation along the polymer backbone and the intermolecular interactions between adjacent chains. bilkent.edu.tr

Intermolecular couplings, particularly π-π stacking interactions between polymer chains, play a crucial role in determining the three-dimensional electronic structure and charge transport properties. acs.org The distance and geometry of this stacking affect the electronic communication between chains, influencing the charge carrier mobility. ebin.pub In poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), a related polymer, first-principles calculations have been used to model the crystal structure and study the electronic and optical properties. researchgate.net The side chains, while not directly affecting the valence and conduction band maximums, can influence the band gap by altering the π-π stacking distance. researchgate.net This highlights the potential to tune the electronic properties through side-chain engineering. researchgate.net

Charge Carrier Generation and Recombination

In organic semiconductors, the absorption of light creates excitons, which are bound electron-hole pairs. The efficiency of an organic electronic device depends on the effective dissociation of these excitons into free charge carriers and the minimization of their recombination.

Exciton (B1674681) Dissociation Mechanisms

The process of separating an exciton into a free electron and a free hole is known as exciton dissociation. nih.govaps.org This process is critical for the functioning of organic photovoltaic devices. aps.org In pristine polymers, exciton dissociation can occur at defect sites or interfaces. However, in donor-acceptor systems, the primary mechanism for exciton dissociation is charge transfer at the donor-acceptor interface. nih.gov

Upon photoexcitation, an exciton can migrate through the polymer film. nih.gov When it reaches an interface with a material having a suitable energy level offset, the exciton can dissociate. scispace.com This involves the transfer of either an electron from the donor's LUMO to the acceptor's LUMO or a hole from the acceptor's HOMO to the donor's HOMO. The efficiency of this process competes with geminate recombination, where the electron and hole of the same exciton recombine. rsc.org

Studies on donor-π-acceptor (D-π-A) conjugated polymers have revealed that the presence of a π-bridge can introduce additional exciton dissociation channels, leading to the formation of intramolecular charge transfer states. nih.gov The dynamics of these processes occur on ultrafast timescales, often in the sub-picosecond range. nih.govnih.gov

Charge Transfer Dynamics at Interfaces

The transfer of charge carriers across the interface between two different materials is a key process in many organic electronic devices. diva-portal.orgdiva-portal.org The rate and efficiency of charge transfer are governed by the electronic coupling between the donor and acceptor molecules and the energy landscape at the interface. nih.govrsc.org

In polymer-based solar cells, efficient charge transfer from the photo-excited polymer to an acceptor material is essential for photocurrent generation. rsc.orgnih.gov The relative alignment of the HOMO and LUMO energy levels of the donor and acceptor materials determines the driving force for charge transfer. For efficient electron transfer, the LUMO of the donor should be higher in energy than the LUMO of the acceptor. Conversely, for efficient hole transfer, the HOMO of the donor should be higher than the HOMO of the acceptor.

Transient absorption spectroscopy is a powerful technique to study the dynamics of charge transfer at interfaces. nih.govnih.gov These studies have shown that charge transfer can be an extremely fast process, sometimes occurring within the instrument response time of a few hundred femtoseconds. nih.gov The subsequent fate of the charge-transfer state, whether it separates into free charges or recombines, depends on the local morphology and electronic environment at the interface. rsc.orgrsc.org

Charge Transport Mechanisms and Mobility

Charge transport in semi-crystalline polymers like P3TDT is a complex process that is highly dependent on the material's morphology and the presence of disorder. unifr.chaps.org The charge carrier mobility, a measure of how quickly a charge can move through the material, is a critical parameter for device performance. mdpi.comaip.org

The mobility of charge carriers in poly(3-alkylthiophenes) is highly anisotropic, with higher mobility along the polymer backbone and in the π-stacking direction compared to the direction of the alkyl side chains. unifr.ch The side chains play a crucial role in the self-assembly and packing of the polymer chains, which in turn significantly impacts the charge transport properties. nih.gov

Organic field-effect transistors (OFETs) are commonly used to measure the charge carrier mobility of organic semiconductors. mdpi.comaip.org For poly[2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene] (PBTTT-C14), a p-type polymer, hole mobilities have been reported in OFETs. mdpi.com Blends of PBTTT-C14 with n-type materials have been shown to exhibit ambipolar transport, with both electron and hole mobilities being measurable. mdpi.com For instance, in a blend with a perylene (B46583) diimide derivative, an electron mobility of 1 × 10⁻⁴ cm²/(Vs) was measured before annealing, while a hole mobility of 2 × 10⁻³ cm²/(Vs) was observed after annealing. mdpi.com

The following table summarizes reported charge carrier mobilities for related polythiophene-based materials:

| Material System | Carrier Type | Mobility (cm²/(Vs)) | Device |

| PBTTT-C14:PDI8-CN2 Blend (before annealing) | Electron | 1 x 10⁻⁴ | OFET mdpi.com |

| PBTTT-C14:PDI8-CN2 Blend (after annealing) | Hole | 2 x 10⁻³ | OFET mdpi.com |

| P3HT (Standard Device) | Hole | 4.21 x 10⁻³ | OTFT nih.gov |

| P3HT with GO interfacial layer | Hole | 7.3 x 10⁻³ | OTFT nih.gov |

Hopping Transport vs. Band-like Transport

The mechanism of charge transport in poly(this compound) (P3TDT) and similar conjugated polymers is a subject of extensive research, with charge carriers moving through either a hopping or a band-like transport mechanism.

Hopping Transport: In most disordered or amorphous polymer films, charge transport is dominated by a hopping mechanism. researchgate.netresearchgate.net Charges, typically polarons, are localized on specific segments of the polymer chains due to structural and energetic disorder. aps.org Transport occurs through thermally assisted "hops" between these localized states. aps.org This process is incoherent, meaning the charge carrier does not maintain phase coherence as it moves through the material. researchgate.net The conductivity in this regime typically shows an activated behavior with increasing temperature. aps.org Several models, such as the variable range hopping (VRH) model, have been developed to describe this phenomenon. researchgate.net

Band-like Transport: In contrast, band-like transport involves the movement of delocalized charge carriers through extended electronic states, similar to traditional inorganic semiconductors. researchgate.netrsc.org This mechanism is more efficient and leads to higher charge carrier mobilities. rsc.org For band-like transport to dominate, a high degree of structural order and strong intermolecular electronic coupling are necessary to form continuous conduction bands. While true band transport is rare in polymers at room temperature, a transition towards more delocalized, band-like behavior can be observed in highly crystalline polymer films and at very high charge carrier densities, for instance, in field-effect transistors or through heavy doping. researchgate.netrsc.org Even in these cases, transport is often described as "band-like" with intermittent scattering events, rather than pure band transport. rsc.org

The distinction between these two regimes is not always sharp, and the transport in many polythiophene systems can be described by a model that incorporates elements of both, where charges move in a band-like fashion within crystalline domains and hop between them. nii.ac.jp

Influence of Film Morphology and Molecular Orientation on Mobility

The charge carrier mobility in poly(this compound) films is profoundly dependent on the solid-state microstructure, encompassing both the arrangement of individual polymer chains (molecular orientation) and the larger-scale organization of crystalline and amorphous regions (film morphology).

Molecular Orientation: The orientation of the polymer backbone and the π-π stacking direction relative to the substrate and the direction of current flow are critical. Two primary orientations are typically discussed:

Edge-on: The polymer backbones are oriented parallel to the substrate, with the π-stacking direction also in the plane of the substrate. This orientation is generally considered favorable for charge transport in thin-film transistors (TFTs) as it facilitates in-plane charge hopping between chains. researchgate.net

Face-on: The polymer backbones are oriented perpendicular to the substrate, with the π-stacking direction also perpendicular to the substrate. While traditionally thought to be less ideal for TFTs, studies have shown that highly ordered face-on structures can also lead to high field-effect mobility. researchgate.net

Control over molecular orientation can be achieved through various processing techniques such as solution shearing, dip-coating, and mechanical rubbing. For instance, a flow-coating process has been demonstrated to control the orientation of terraced nanoscale "ribbons" of poly(2,5-bis(this compound-2-yl)thieno[3,2-b]thiophene) (pBTTT), a polymer containing the this compound unit. nist.gov This process can induce a high degree of in-plane orientation, which is crucial for optimizing device performance. nist.gov

Field-Dependent Mobility (e.g., Poole-Frenkel Model)

In many organic semiconductors, including polythiophenes, the charge carrier mobility is not constant but exhibits a dependence on the applied electric field. This behavior is often described by the Poole-Frenkel model or a similar empirical relationship. aip.orgresearchgate.net

The Poole-Frenkel effect describes the enhancement of charge carrier emission from trapped states due to the lowering of the trap barrier by an external electric field. wikipedia.orgaps.org The mobility (µ) in this model is given by:

µ(E) = µ₀ exp(γ√E)

where µ₀ is the zero-field mobility, E is the electric field, and γ is the Poole-Frenkel factor, which is related to the dielectric constant of the material. aip.orgimaging.org A plot of ln(µ) versus √E should yield a straight line if the Poole-Frenkel model is applicable. aps.org

This field dependence is a hallmark of transport in disordered systems where charge carriers are subject to trapping. imaging.org A larger Poole-Frenkel factor (γ) indicates a stronger dependence of mobility on the electric field and is often associated with a higher degree of energetic disorder in the semiconductor film. aip.org In poly(3-hexylthiophene) (P3HT), a close relative of P3TDT, transport at room temperature has been well-described by a model of thermally assisted hopping with a Poole-Frenkel-like electric field enhancement of the mobility. researchgate.net This suggests that a similar mechanism is likely at play in P3TDT, where the mobility increases with the longitudinal electric field in a transistor channel.

Anisotropic Charge Transport in Oriented Films

When poly(this compound) films are processed to have a preferential molecular orientation, their charge transport properties become anisotropic. This means that the charge carrier mobility is different when measured along different directions within the film.

Specifically, in uniaxially aligned films, the mobility is typically highest when measured parallel to the polymer backbone alignment and the π-stacking direction, and significantly lower in the perpendicular direction. aip.org This anisotropy arises because the electronic coupling is strongest along the conjugated backbone (intrachain transport) and between stacked π-systems (interchain transport). aip.org Transport in directions that require crossing between less-ordered regions or through non-aligned chains is less efficient.

For instance, in oriented films of pBTTT, a significant anisotropy in field-effect mobility has been observed. nii.ac.jp By blending amorphous and crystalline polythiophenes and orienting the films, the charge transport anisotropy can be tuned. nii.ac.jp The table below shows the field-effect transistor (FET) mobility measured parallel (μ||) and perpendicular (μ⊥) to the orientation direction in pristine and blended films.

This demonstrates that by controlling the molecular orientation at the nanoscale, the macroscopic electrical properties of the film can be directed, which is a powerful tool for optimizing device geometries.

Impact of Intercalation on Charge Transport in Blends

While the term "intercalation" in the context of small molecules fitting between polymer chains might be more common in other fields, the concept of blending different polymers to modify charge transport properties is highly relevant for polythiophenes. Blending an amorphous, flexible polymer with a highly crystalline one can lead to synergistic effects on charge transport.

The addition of just 10% of crystalline pBTTT into an oriented film of the amorphous polymer resulted in an eight-fold increase in the FET mobility. nii.ac.jp Conversely, adding 20% of the amorphous polymer to pBTTT led to a five-fold enhancement in mobility compared to pristine pBTTT. nii.ac.jp This suggests that the "intercalation" or blending of these two types of polymers creates a morphology that optimizes both the local, ordered pathways and the long-range connectivity, leading to a significant improvement in charge carrier transport.

Doping Strategies for Enhanced Conductivity

The electrical conductivity of poly(this compound), which is intrinsically a semiconductor, can be increased by several orders of magnitude through a process called doping. Doping involves introducing chemical species (dopants) that either remove electrons from (p-type doping) or add electrons to (n-type doping) the polymer backbone, thereby increasing the concentration of mobile charge carriers.

p-Type and n-Type Doping of Poly(this compound)

p-Type Doping: This is the most common form of doping for polythiophenes. It involves the oxidation of the polymer, creating positive charge carriers (holes) that can move along the polymer chains.

Dopants: Common p-type dopants for polythiophenes include strong oxidizing agents like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) and strong acids. rsc.orgaps.org For polythiophenes such as poly(3-hexylthiophene) (P3HT) and pBTTT, doping with F4TCNQ can increase conductivity to as high as 10³ S/cm. rsc.org

Mechanism: In the case of F4TCNQ, an electron is transferred from the polymer's highest occupied molecular orbital (HOMO) to the dopant's lowest unoccupied molecular orbital (LUMO), creating a hole on the polymer and a dopant anion. aps.org For acid doping, the process can involve an acid-mediated oxidation of the polymer by atmospheric oxygen. rsc.org

Challenges: A major challenge is the processability of doped polymers. Mixing the dopant and polymer in solution can lead to aggregation, which negatively impacts the film morphology and limits conductivity. rsc.org Sequential doping, where a pre-formed polymer film is exposed to a dopant solution or vapor, often yields higher conductivities. rsc.org

n-Type Doping: This involves the reduction of the polymer, creating negative charge carriers (electrons). N-type doping of polythiophenes is generally more challenging than p-type doping due to the relatively high energy of their LUMO level and their susceptibility to degradation in the presence of air and moisture when in a reduced state.

Dopants: Achieving stable n-type doping often requires strong reducing agents. Metallocenes, such as rhodocene (B77040) dimers, have been used as n-dopants for some electron-transporting polymers. researchgate.net

Challenges: Finding suitable n-dopants that can effectively reduce polythiophenes without causing irreversible chemical reactions is difficult. Furthermore, the resulting n-doped materials are often highly reactive and require encapsulation to protect them from the environment. While n-type doping has been demonstrated for various polymers, specific examples for poly(this compound) are less common in the literature compared to p-type doping studies.

Effects of Dopant Concentration on Carrier Mobility

At very low dopant concentrations, an increase in the number of charge carriers is often accompanied by a decrease in carrier mobility. This phenomenon is attributed to the creation of deep Coulomb traps by the ionized dopant molecules. Each dopant ion creates a potential well that can trap charge carriers, thereby impeding their movement through the polymer matrix.

As the dopant concentration increases to a moderate level, the scenario changes. The Coulomb potential wells of individual dopant ions begin to overlap. This overlap effectively reduces the depth of the potential traps, leading to a smoother potential landscape for the charge carriers to navigate. Consequently, the carrier mobility starts to increase.

At high dopant concentrations, a significant increase in carrier mobility can be observed. The substantial overlap of Coulomb potentials can form a band-like state, which facilitates more efficient charge transport. However, at extremely high concentrations, the mobility may begin to decrease again. This can be due to several factors, including the disruption of the polymer's crystalline structure by the excessive number of dopant molecules, leading to increased disorder and scattering of charge carriers. scispace.com

Studies on blends of pBTTT-C14 with a nucleating agent, perylenediamide (PDA), and doped with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ), have provided quantitative insights into the relationship between dopant concentration and Hall mobility. The Hall mobility was observed to change with varying dopant concentrations, reflecting the complex interplay of charge carrier density and structural order. researchgate.net

| Dopant System | Dopant Concentration (molar ratio) | Observed Effect on Mobility | Reference |

|---|---|---|---|

| pBTTT-C14:F4TCNQ | Low (e.g., < 0.01) | Mobility may decrease due to Coulomb trapping. | scispace.com |

| pBTTT-C14:F4TCNQ | Moderate (e.g., 0.01 - 0.1) | Mobility starts to increase as Coulomb traps overlap. | scispace.com |

| pBTTT-C14/PDA blend doped with F4TCNQ | Varied | Hall mobility shows a dependency on the dopant concentration, indicating a complex relationship. | researchgate.net |

| pBTTT-C14 doped with FeCl₃ | Varied | Temperature-dependent Hall measurements show that the proportion of conductivity from deflectable (mobile) carriers increases with the doping level. | aps.org |

Structural and Electronic Packing Mechanisms of Dopants

The way dopant molecules arrange themselves within the poly(this compound) matrix is a critical determinant of the doping efficiency and the resulting electronic properties. Research on F4TCNQ-doped pBTTT-C14 has revealed specific packing mechanisms that shed light on these structure-property relationships.

Intercalation and Lattice Modification:

A primary mechanism observed is the intercalation of F4TCNQ molecules into the structure of pBTTT-C14. researchgate.net Specifically, the dopant molecules tend to locate within the layers formed by the aliphatic side chains of the polymer. This intercalation leads to measurable changes in the polymer's crystal lattice. researchgate.netacs.org

Expansion along the alkyl stacking direction: The insertion of F4TCNQ molecules between the polymer chains pushes them further apart, resulting in an expansion of the lattice in the direction of the side chains (the (h00) direction). For instance, in FeCl₃-doped pBTTT, the lamellar spacing has been observed to increase. acs.org Similarly, in F4TCNQ-doped pBTTT-C14, the d-spacing was found to expand by approximately 1.5 Å. uni-tuebingen.de

Contraction along the π-stacking direction: Concurrently with the expansion in the side-chain direction, a contraction is observed along the π-stacking direction. This suggests that the presence of the dopant induces a more cofacial arrangement of the polymer backbones, which can enhance electronic coupling between adjacent chains. researchgate.netdiva-portal.org

Cofacial Arrangement and Charge Transfer:

Solid-state Nuclear Magnetic Resonance (NMR) and X-ray scattering studies have indicated that F4TCNQ and pBTTT-C14 can form a cofacial arrangement . acs.orgresearchgate.net In this configuration, the planar F4TCNQ molecules are stacked between the conjugated backbones of the polymer. This close proximity and specific orientation are highly favorable for efficient charge transfer. acs.orgresearchgate.net Optical spectroscopy confirms that the charge transfer in these cofacial complexes can be nearly 100% efficient in the solid state. acs.orgresearchgate.net This efficient integer charge transfer is crucial for generating a high density of mobile charge carriers (polarons) on the polymer chains. rsc.org

The location of the dopants is not random; they tend to be correlated rather than uniformly dispersed. acs.orgresearchgate.net Evidence suggests that the dopant molecules are predominantly located in the semicrystalline domains of the polymer. acs.org This preferential location within the ordered regions is significant because it is within these crystalline domains that charge transport is most efficient.

| Structural Parameter | Effect of F4TCNQ Doping in pBTTT-C14 | Reference |

|---|---|---|

| Lattice Spacing (Alkyl Stacking) | Expansion (e.g., ~1.5 Å increase) | researchgate.netuni-tuebingen.de |

| π-π Stacking Distance | Contraction | researchgate.netacs.org |

| Dopant Location | Predominantly in semicrystalline domains, intercalated in side-chain layers | researchgate.netacs.org |

| Polymer-Dopant Arrangement | Cofacial stacking between polymer backbones | acs.orgresearchgate.net |

| Charge Transfer Efficiency | Near 100% in the solid state for cofacial arrangements | acs.orgresearchgate.net |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| P3TDT | Poly(this compound) |

| pBTTT-C14 | Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) |

| F4TCNQ | 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane |

| PDA | Perylenediamide |

| FeCl₃ | Iron(III) chloride |

Advanced Spectroscopic and Structural Characterization of Poly 3 Tetradecylthiophene

Spectroscopic Techniques for Electronic and Vibrational Analysis

Spectroscopic methods are powerful tools for probing the electronic and vibrational states of P3TDT. These techniques provide insights into the polymer's conjugation, aggregation, emissive behavior, and conformational structure.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to examine the electronic transitions in conjugated polymers like P3TDT. The absorption spectrum is dominated by the π-π* transition of the conjugated backbone. The position and shape of this absorption peak are highly sensitive to the effective conjugation length of the polymer chain and the degree of intermolecular aggregation in the solid state. technologynetworks.comutwente.nl

In solution, P3TDT chains are typically in a more disordered, coiled conformation, leading to a single broad absorption peak at a higher energy (shorter wavelength). When cast into a thin film, the polymer chains can self-assemble into more ordered, planar structures, which increases the effective conjugation length. This increased order and intermolecular interaction in the solid state often lead to a red-shift (a shift to longer wavelengths) in the absorption maximum and the appearance of vibronic side-bands, which are characteristic of H-aggregation. nih.gov The main absorption peak's position is primarily determined by the torsional angles between adjacent thiophene (B33073) rings within a molecule. rsc.org

For poly(3-alkylthiophenes), an increase in the length of the alkyl side chain can enhance the polymer's ability to self-organize. Studies on various P3ATs have shown that increasing the side chain length can lead to higher yields when used to disperse single-walled carbon nanotubes (SWNTs), a process monitored by UV-Vis-NIR spectroscopy. researchgate.netmdpi.com For instance, the dispersion yield for CoMoCAT SWNTs was found to be 31% when using P3TDT. researchgate.net The UV-Vis spectra of P3TDT, in comparison with other P3ATs like P3HDT (poly(3-hexyldecylthiophene)) and P3ODT (poly(3-octyldecylthiophene)), show characteristic absorption profiles that reflect their structural organization. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Polythiophenes

| Polymer | Phase | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Chloroform (B151607) Solution | ~450 nm | mdpi.com |

| Poly(3-hexylthiophene) (P3HT) | Thin Film | ~520 nm, with vibronic shoulders at ~550 nm and ~600 nm | nih.govresearchgate.net |

| Poly(3-dodecylthiophene) (P3DDT) | Toluene Dispersion (with SWNTs) | Not specified, but used for characterization | researchgate.netdatapdf.com |

Photoluminescence (PL) spectroscopy investigates the emissive properties of P3TDT after it absorbs light. When a photon excites the polymer, it can relax by emitting a photon of lower energy (longer wavelength), a process known as fluorescence. The PL spectrum provides information about the energy of the emissive states and the efficiency of radiative recombination.

PL is a sensitive probe for aggregation and intermolecular interactions. In many conjugated polymers, the formation of aggregates in the solid state leads to quenching of the photoluminescence. nih.gov This occurs because the close proximity of polymer chains in an aggregated state provides non-radiative decay pathways for the excitons, such as charge transfer to adjacent chains. researchgate.net For example, in composites of P3HT with carbon nanotubes, significant PL quenching is observed, indicating efficient charge or energy transfer from the polymer to the nanotubes. researchgate.net This quenching effect is a key indicator of interaction and is often analyzed to understand the performance of polymer-based solar cells and sensors. researchgate.net While specific PL studies on P3TDT were not found, the principles derived from P3HT are directly applicable, where PL quenching is a hallmark of efficient charge separation at interfaces. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. creative-biostructure.comresearchgate.net It is an effective tool for identifying functional groups and analyzing the conformational structure of polymers like P3TDT. researchgate.net Specific IR absorption bands correspond to the stretching and bending vibrations of chemical bonds within the polymer, such as those in the thiophene ring and the tetradecyl side chains. mdpi.commdpi.com

Changes in the polymer's local environment or conformation are reflected as shifts in the position and intensity of these vibrational bands. nih.gov For instance, the vibrations associated with the alkyl side chains can provide information about their packing and ordering. Similarly, modes associated with the conjugated backbone are sensitive to the planarity of the thiophene rings. FTIR analysis can thus be used to study conformational changes induced by temperature, solvent exposure, or incorporation into a device. researchgate.netcreative-biostructure.com In studies of biomolecules, FTIR is widely used to analyze secondary structure and conformational changes, highlighting the technique's sensitivity to molecular architecture. nih.gov

Table 2: Key FTIR Vibrational Modes in Polythiophenes and their Components

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~3354 | O-H stretching | Characteristic of water | mdpi.com |

| ~2916, ~2849 | C-H stretching | From alkyl side chains (e.g., tetradecyl) | mdpi.com |

| ~1743 | C=O stretching | Carbonyl group, e.g., in ester-functionalized thiophenes or additives | mdpi.com |

| ~1646 | C=C stretching | Thiophene ring vibration, sensitive to conjugation | mdpi.com |

| ~1468 | C-H bending | From alkyl side chains | mdpi.com |

Raman spectroscopy is a complementary vibrational technique to FTIR that is particularly sensitive to the vibrations of the conjugated backbone of polymers like P3TDT. polimi.itresearchgate.net The most prominent features in the Raman spectrum of polythiophenes are the C=C symmetric stretching mode (~1445 cm⁻¹) and the C-C intra-ring stretching mode (~1380 cm⁻¹). researchgate.net The positions and relative intensities of these peaks are strongly correlated with the planarity of the polymer backbone and the effective conjugation length. researchgate.netkyushu-u.ac.jp

Raman spectroscopy is exceptionally useful for studying the effects of doping on conjugated polymers. mdpi.comescholarship.org When P3TDT is doped (either chemically or electrochemically), charge carriers known as polarons and bipolarons are formed on the polymer backbone. rsc.org This process induces significant changes in the Raman spectrum:

Frequency Shifts: The main C=C stretching mode typically redshifts (shifts to lower wavenumbers) upon the formation of polarons. kyushu-u.ac.jprsc.org At very high doping levels, the formation of bipolarons can lead to a blueshift. rsc.org

Intensity Changes: The intensity of the Raman bands associated with the neutral polymer decreases, while new bands, known as Raman activated vibrations (RaAVs), appear. mdpi.com

Doping Level: The evolution of the Raman spectrum with increasing dopant concentration can be used to monitor the doping process and identify the nature of the charge carriers present. rsc.orgspectroscopyonline.comresearchgate.net

For instance, studies on P3HT show that the C=C stretching mode redshifts upon doping, and the analysis of these spectral changes provides a powerful way to diagnose the doping level and the structural details of the doped polymer. mdpi.comrsc.org

Table 3: Characteristic Raman Peaks for Neutral and Doped Polythiophenes

| State | Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|---|

| Neutral P3HT | ~1445 | Cα=Cβ symmetric stretch | Indicates ordered, neutral polymer chains | researchgate.net |

| Neutral P3HT | ~1380 | Cβ-Cβ intra-ring stretch | Sensitive to structural order | researchgate.net |

| Doped P3HT (Polaron) | ~1410 - 1430 | Cα=Cβ symmetric stretch | Downward shift indicates formation of polarons | mdpi.compolimi.it |

Structural Characterization Techniques for Morphology and Crystallinity

The arrangement of polymer chains in the solid state—its morphology and crystallinity—is paramount to the performance of P3TDT in electronic devices. X-ray scattering techniques are the primary methods used to probe this solid-state structure.

X-ray diffraction (XRD) is a powerful technique for determining the crystal structure, phase composition, and orientation of crystalline and semi-crystalline materials like P3TDT. fiveable.meresearchgate.netyale.edu In P3ATs, the chains typically organize into a lamellar structure where the rigid backbones are separated by the flexible alkyl side chains. researchgate.net Conventional XRD scans (e.g., Bragg-Brentano geometry) provide information about the crystallographic planes parallel to the substrate. yale.edurigaku.com The (h00) diffraction peaks correspond to the lamellar stacking distance between the polymer backbones, which is governed by the length of the side chains. researchgate.net

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an advanced surface-sensitive X-ray technique ideal for characterizing the structure of thin polymer films. sgservice.com.twmdpi.comdiva-portal.org By directing an X-ray beam at a very shallow angle to the film surface, GIWAXS can provide detailed information about both the out-of-plane (perpendicular to the substrate) and in-plane (parallel to the substrate) molecular packing. sgservice.com.twresearchgate.net

GIWAXS patterns of P3ATs typically reveal two key structural features:

Lamellar Stacking Peaks (q_z direction): A series of sharp peaks in the out-of-plane direction, indexed as (100), (200), etc., correspond to the layered arrangement of the polymer backbones. The position of the (100) peak gives the lamellar d-spacing. For P3TDT, with its long tetradecyl chains, this spacing is expected to be larger than that of P3HT.

π-π Stacking Peak (q_xy direction): A broader peak in the in-plane direction, typically indexed as (010), corresponds to the distance between adjacent π-stacked polymer backbones. This distance is crucial for charge transport, with smaller distances generally leading to better electronic coupling.

The relative intensities and positions of these peaks in a 2D GIWAXS pattern reveal the preferred orientation of the polymer crystallites relative to the substrate. An "edge-on" orientation (thiophene rings perpendicular to the substrate) is often desired for transistor applications, while a "face-on" orientation (thiophene rings parallel to the substrate) can be beneficial for solar cells. sgservice.com.tw

Table 4: Common Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3-Tetradecylthiophene | - |

| Poly(this compound) | P3TDT |

| Poly(3-hexylthiophene) | P3HT |

| Poly(3-dodecylthiophene) | P3DDT |

| Poly(3-hexyldecylthiophene) | P3HDT |

| Poly(3-octyldecylthiophene) | P3ODT |

| Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] | pBTTT / PBTTT-C14 |

| Single-Walled Carbon Nanotubes | SWNTs |

| escholarship.orgescholarship.org-phenyl-C61-butyric acid methyl ester | PCBM |

Determination of Crystallinity and Orientation

The degree of crystallinity and the orientation of the crystalline domains within a polymer film significantly impact its electronic and optical properties. X-ray diffraction is a primary tool for quantifying both of these parameters in P3TDT. units.it

The diffraction pattern of a semi-crystalline polymer consists of sharp Bragg peaks superimposed on a broad, amorphous halo. units.it The relative areas of the crystalline peaks and the amorphous halo can be used to calculate the degree of crystallinity. units.it Heat treatment, or annealing, is a common method used to enhance the crystallinity and structural order of P3AT films. nih.gov

Furthermore, the orientation of the crystallites can be determined by analyzing the intensity distribution of the diffraction peaks. mdpi.comunits.it For thin films, techniques like grazing-incidence X-ray diffraction (GIXRD) are particularly useful. nih.gov In many P3ATs, two primary orientations are observed: "edge-on," where the thiophene rings are perpendicular to the substrate, and "face-on," where they are parallel. ucl.ac.uknih.gov The predominant orientation can be influenced by processing conditions and substrate interactions. nih.gov For instance, in poly(3-hexylthiophene) (P3HT), an "edge-on" orientation is often favored due to its higher thermodynamic stability. nih.gov

Time-Resolved X-ray Scattering for Dynamic Processes

Time-resolved X-ray scattering (TRXS) is an advanced technique that allows for the observation of structural changes in materials as they happen. nih.govmdpi.com This is achieved by using a pump-probe setup, where a laser pulse (the pump) initiates a process, and a subsequent X-ray pulse (the probe) captures the structural state at a specific time delay. dtu.dk

This technique can be applied to study dynamic processes in P3TDT, such as crystallization kinetics, phase transitions, and molecular rearrangements under external stimuli. nih.govdiva-portal.org By collecting scattering patterns at various time delays after the initial trigger, a "movie" of the structural evolution can be created. aps.org This provides invaluable information on the mechanisms and timescales of these dynamic events. The development of X-ray free-electron lasers (XFELs) has pushed the time resolution of these experiments into the femtosecond range, enabling the observation of the fastest molecular motions. dtu.dk

Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. researchgate.netpressbooks.pub It is an indispensable tool for visualizing the surface morphology and nanostructure of P3TDT films and nanofibers. researchgate.netnih.gov

AFM operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. pressbooks.pub The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. pressbooks.pub AFM can be performed in various modes, including contact mode and tapping mode, to obtain high-resolution images of surface features with nanometer-scale precision. pressbooks.pubnih.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanofiber Characterization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. nanoscience.com It offers significantly higher resolution than light microscopy and can be used to characterize the internal structure of materials at the nanoscale. mdpi.com